Cyclooctanone-2,2,8,8-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cyclooctanone-2,2,8,8-d4 is a derivative of Cyclooctanone, which is an organic compound with the formula (CH2)7CO . It is a waxy white solid .

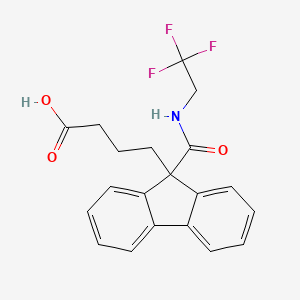

Molecular Structure Analysis

The molecular structure of Cyclooctanone consists of an eight-membered ring with a ketone functional group . The exact structure of Cyclooctanone-2,2,8,8-d4 is not specified in the sources I found.Aplicaciones Científicas De Investigación

Conformational Studies

Cyclooctanone-2,2,8,8-d4 has been used in studies to understand the conformational properties of medium-sized rings . These studies are important to understand their intramolecular interactions and reactivity . For example, a study characterized the conformational landscape of the eight-membered ketone cyclooctanone by broadband rotational spectroscopy in combination with quantum-chemistry calculations .

Spectroscopic Analysis

The compound has been used in spectroscopic analysis. Three conformers, two boat-chair and one twisted boat chair configurations, have been identified and their spectroscopic parameters determined .

Study of Non-Bonded Interactions

Cyclooctanone-2,2,8,8-d4 can be used to study non-bonded interactions. The conformational preferences of cyclooctanone are driven by minimization of repulsive non-bonded transannular interactions .

Chemical Synthesis

Cyclooctanone-2,2,8,8-d4 can be used in chemical synthesis. For example, it was prepared from cyclooctanone by heating it with D2O and NaOD .

Mecanismo De Acción

Target of Action

Cyclooctanone-2,2,8,8-d4 is a chemical compound that primarily targets aldehydes and ketones in biochemical reactions . These compounds play a crucial role in various metabolic processes, serving as intermediates in energy production and biosynthesis pathways.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic addition . In this process, the nitrogen atom in the compound acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of aldehydes and ketones . This reaction leads to the formation of an intermediate, which then undergoes dehydration to form an oxime .

Biochemical Pathways

The interaction of Cyclooctanone-2,2,8,8-d4 with aldehydes and ketones affects several biochemical pathways. The formation of oximes alters the concentration of aldehydes and ketones, impacting pathways such as glycolysis, gluconeogenesis, and the citric acid cycle where these compounds serve as key intermediates .

Result of Action

The primary molecular effect of Cyclooctanone-2,2,8,8-d4’s action is the formation of oximes from aldehydes and ketones . This can lead to changes in the concentrations of these compounds, potentially affecting cellular energy production and other metabolic processes. At the cellular level, these changes could impact cell function and viability, depending on the specific context and conditions.

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Cyclooctanone-2,2,8,8-d4 can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final conversion to the target compound.", "Starting Materials": [ "Cyclooctene", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium sulfate (Na2SO4)", "Methanol (CH3OH)", "Acetone ((CH3)2CO)" ], "Reaction": [ "Step 1: Cyclooctene is reacted with D2O in the presence of a catalyst to form Cyclooctene-2,2,8,8-d4.", "Step 2: Cyclooctene-2,2,8,8-d4 is reduced with NaBH4 in methanol to form Cyclooctanol-2,2,8,8-d4.", "Step 3: Cyclooctanol-2,2,8,8-d4 is oxidized with NaOH and HCl to form Cyclooctanone-2,2,8,8-d4.", "Step 4: Cyclooctanone-2,2,8,8-d4 is purified by distillation and dried over Na2SO4 to obtain the final product." ] } | |

Número CAS |

32454-50-5 |

Nombre del producto |

Cyclooctanone-2,2,8,8-d4 |

Fórmula molecular |

C₈H₁₀D₄O |

Peso molecular |

130.22 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.